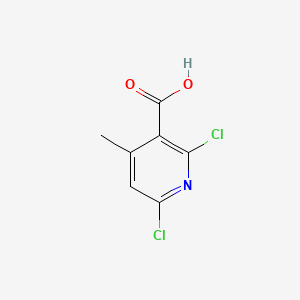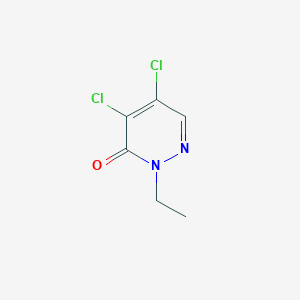
(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an amine, which is an organic compound that contains a basic nitrogen atom with a lone pair. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. Unfortunately, without specific data for “(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine”, I can’t provide a detailed analysis .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with nitrous acid. The specific reactions that “this compound” would undergo depend on the specific conditions and reagents present .Aplicaciones Científicas De Investigación
Modification of Polymeric Materials
Research by Aly & El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels with various amines, including aromatic ones, to enhance their thermal stability and biological activities. This modification process could potentially utilize compounds like "(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine" for developing medical applications due to improved thermal stability and biological response of the polymers Aly & El-Mohdy, 2015.
Corrosion Inhibition
Emregül & Hayvalı (2006) investigated the Schiff base compounds, including those similar in structure to "this compound," for their ability to inhibit steel corrosion in acidic environments. These compounds were found to significantly reduce corrosion rates, suggesting their potential application in protecting materials against corrosion Emregül & Hayvalı, 2006.
Antimicrobial and Antifungal Applications
The synthesis and application of amine compounds for antimicrobial and antifungal purposes have been explored, indicating that derivatives of "this compound" could have significant biological activity against various bacteria and fungi. This application is particularly relevant in the development of new pharmaceuticals and health care products Jafar et al., 2017.
Photophysical Properties and Applications
Zhang, Li, & Wang (2013) designed and synthesized novel phosphorescent iridium complexes with ligands based on benzimidazole and benzyl-amine derivatives. These complexes exhibit high-efficiency green emission and have potential applications in non-doped electrophosphorescent devices, highlighting the versatility of amines in advanced material applications Zhang, Li, & Wang, 2013.
Catalysis and Organic Synthesis
Compounds similar to "this compound" have been utilized as intermediates in catalytic processes and organic synthesis, showcasing their importance in creating complex molecular structures. This includes their role in asymmetric hydrogenations and the synthesis of ligands for catalytic applications, demonstrating the compound's potential in facilitating diverse chemical reactions Cheemala & Knochel, 2007.
Mecanismo De Acción
Safety and Hazards
The safety and hazards of a compound are typically determined through experimental studies. These can include toxicity studies, environmental impact assessments, and evaluations of potential health effects. Without specific data for “(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine”, I can’t provide information on its safety and hazards .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3,4-dimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-12-4-7-15(10-13(12)2)17-11-14-5-8-16(18-3)9-6-14/h4-10,17H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNSNCXDDQQHJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC=C(C=C2)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001325982 |
Source


|
| Record name | N-[(4-methoxyphenyl)methyl]-3,4-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001325982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805198 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
337499-55-5 |
Source


|
| Record name | N-[(4-methoxyphenyl)methyl]-3,4-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001325982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B1298084.png)
![2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine](/img/structure/B1298085.png)




![[1,2,4]Triazolo[4,3-a]pyridine-3-thiol](/img/structure/B1298100.png)


![2-Methylbenzo[d]oxazol-6-ol](/img/structure/B1298106.png)


